

Application Note: Comprehensive Analytical Characterization of 5-Ethoxyquinolin-8-amine

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Compound of Interest

Compound Name: 5-Ethoxyquinolin-8-amine

Cat. No.: B1418579

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Abstract

This document provides a comprehensive guide to the analytical methods for the complete characterization of **5-Ethoxyquinolin-8-amine**, a key intermediate in pharmaceutical and material science research. We present a multi-faceted analytical workflow, integrating chromatographic and spectroscopic techniques to determine identity, purity, and structural integrity. This note is designed for researchers, analytical scientists, and quality control professionals in the drug development and synthesis sectors, offering both the theoretical basis for methodological choices and detailed, validated protocols for immediate application.

Introduction and Strategic Importance

5-Ethoxyquinolin-8-amine is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore found in numerous FDA-approved drugs with a wide range of biological activities.^[1] The precise characterization of intermediates like **5-Ethoxyquinolin-8-amine** is therefore not merely a procedural requirement but a foundational requirement for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) or advanced material.

The analytical strategy detailed herein is designed to provide an unambiguous profile of the molecule. We will address:

- Identity Confirmation: Is the compound what it purports to be?
- Purity Assessment: What is the purity level, and what are the identities of any impurities?
- Structural Elucidation: Does the spectroscopic data align perfectly with the assigned chemical structure?

To achieve this, we will leverage a suite of orthogonal analytical techniques, each providing a unique and complementary piece of the characterization puzzle.

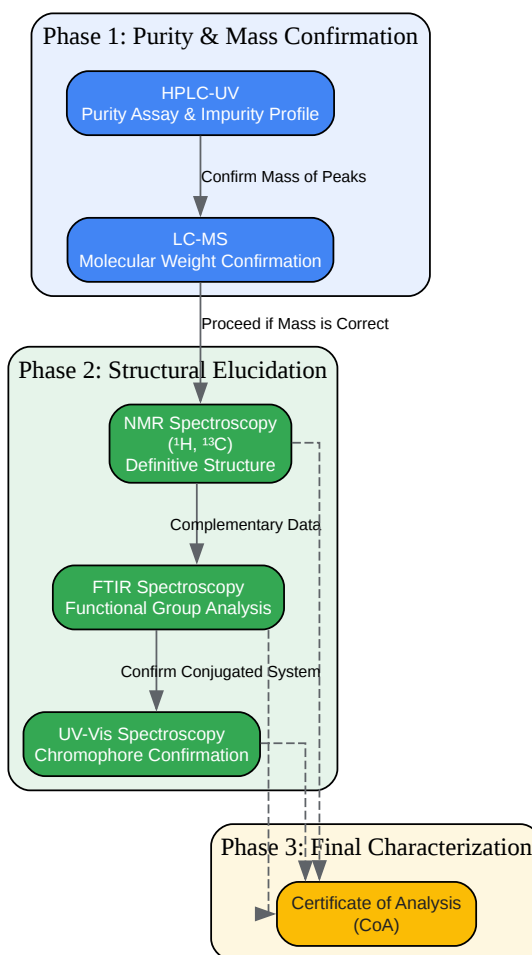
Physicochemical Properties

A summary of the fundamental properties of **5-Ethoxyquinolin-8-amine** is provided below.

Property	Value	Source(s)
Chemical Name	5-Ethoxyquinolin-8-amine	[2][3]
Synonym(s)	5-ethoxy-8-quinolinamine	[2]
CAS Number	1154275-84-9	[2][3][4]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O	[3][4]
Molecular Weight	188.23 g/mol	[2][4]
InChI Key	VFWGSTJBADWOAX-UHFFFAOYSA-N	[2]
Physical Form	Powder	[2]

Integrated Analytical Workflow

A robust characterization relies on a logical sequence of analyses. The initial steps focus on purity and molecular weight confirmation, followed by detailed structural analysis for definitive structural proof.



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Caption: Integrated workflow for the characterization of **5-Ethoxyquinolin-8-amine**.

Chromatographic Methods: Purity and Impurity Profiling

Chromatography is the cornerstone of purity assessment. For a moderately polar, non-volatile compound like **5-Ethoxyquinolin-8-amine**, High-Performance Chromatography (HPLC) is the method of choice.

High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Causality: Reversed-phase HPLC is selected due to its exceptional resolving power for compounds with aromatic systems and polar functional groups. The hydrophobic stationary phase provides the necessary hydrophobic interaction to retain the quinoline core. The mobile phase consists of an organic modifier (acetonitrile) and a buffer. The inclusion of an acid (like phosphoric or formic acid) is critical; it protonates the basic nitrogen atoms on the quinoline ring and the primary amine, forming ionic species and preventing peak tailing, which is a common issue with amine-containing compounds on silica-based columns.^{[5][6]} UV detection is chosen because the quinoline ring system is a strong chromophore.

Protocol: Purity Determination by HPLC-UV

- Instrumentation:
 - HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
- Reagents and Materials:

- Acetonitrile (HPLC Grade)
- Water (HPLC Grade)
- Phosphoric Acid (H₃PO₄), 85%
- **5-Ethoxyquinolin-8-amine** reference standard and sample lot.
- Chromatographic Conditions:

Parameter	Recommended Setting	Rationale
Column	C18, 4.6 x 150 mm, 5 μm	Standard for reversed-phase; provides good efficiency.
Mobile Phase A	0.1% H ₃ PO ₄ in Water	Acid modifier to ensure sharp, symmetrical basic analyte.[5]
Mobile Phase B	Acetonitrile	Organic modifier to elute the compound.
Gradient	10% B to 90% B over 15 min, hold for 2 min, re-equilibrate	Ensures elution of the main peak and any potential eluting impurities.
Flow Rate	1.0 mL/min	Standard flow for a 4.6 mm ID column, balances time and pressure.
Column Temp.	30 °C	Ensures reproducible retention times.
Detection	UV at 250 nm	Quinoline derivatives show strong absorbance region.[6]
Injection Vol.	10 μL	
Sample Prep.	0.5 mg/mL in 50:50 Acetonitrile/Water	

- System Suitability (Trustworthiness):
 - Inject the reference standard five times.
 - Tailing Factor: Must be ≤ 1.5.
 - Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.
- Data Analysis:
 - Calculate the purity of the sample using the area percent method.
 - Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Spectroscopic Methods: Structural Elucidation

Once purity is established, a suite of spectroscopic techniques is used to confirm the molecular structure unequivocally.

Mass Spectrometry (MS)

Expertise & Causality: Electrospray Ionization (ESI) in positive mode is the ideal technique for this molecule. The basic nitrogen atoms are readily protonated to form the [M+H]⁺ ion, allowing for accurate molecular weight determination. This serves as the first and most crucial identity check.

Protocol: Molecular Weight Confirmation by LC-MS

- Instrumentation:

- HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.
- Method:
 - Use the HPLC method described in Section 3.1, but replace the non-volatile phosphoric acid buffer with a volatile alternative like 0.1% Formic Acid compatibility.[7]
 - Ionization Mode: ESI, Positive.
 - Mass Range: Scan from m/z 50 to 500.
- Expected Result:
 - A prominent peak at m/z 189.2 corresponding to the $[C_{11}H_{12}N_2O + H]^+$ ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation. 1H NMR provides information on the number, environment, and coupling of protons, while ^{13}C NMR identifies all unique carbon atoms in the molecule. For quinoline derivatives, the chemical shifts and coupling patterns of the amine protons are highly diagnostic.[8][9]

Protocol: Structural Analysis by 1H and ^{13}C NMR

- Sample Preparation:
 - Dissolve ~10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO- d_6).
 - Rationale: DMSO- d_6 is an excellent solvent for this compound and its residual solvent peak does not interfere with key analyte signals. The amine protons are visible and can exchange with residual water.
- Instrumentation:
 - 400 MHz (or higher) NMR Spectrometer.
- Expected Spectral Data:
 - The interpretation below is based on established data for quinoline and aminoquinoline structures.[8][10]

1H NMR (400 MHz, DMSO- d_6):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 8.70	dd	1H	H-2	Downfield due to π nitrogen.
~ 7.50	dd	1H	H-4	Part of the pyridine
~ 7.40	dd	1H	H-3	Coupled to H-2 an
~ 7.10	d	1H	H-6	Aromatic proton at ethoxy group.
~ 6.80	d	1H	H-7	Aromatic proton at amine group.
~ 5.50	s (broad)	2H	-NH ₂	Broad signal due to broadening and ex
~ 4.20	q	2H	-O-CH ₂ -CH ₃	Methylene protons group, split by the
~ 1.40	t	3H	-O-CH ₂ -CH ₃	Methyl protons of ethoxy group, split by the group.

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ , ppm)	Assignment
~ 150-155	C-5, C-8a
~ 148	C-2
~ 140	C-8
~ 130	C-4a
~ 122	C-4
~ 121	C-3
~ 115	C-6
~ 110	C-7
~ 64	-O-CH ₂
~ 15	-CH ₃

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Caption: Orthogonal spectroscopic methods for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups. The spectrum provides a "fingerprint" that is unique to the compound. We expect to see characteristic vibrations for the amine N-H bonds, the aromatic C-H and C=C bonds, and [\[11\]\[12\]](#)

Protocol: Functional Group Identification by FTIR-ATR

- Instrumentation:
 - FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Method:
 - Place a small amount of the powder sample directly on the ATR crystal.
 - Acquire the spectrum from 4000 to 400 cm^{-1} .
- Expected Characteristic Absorption Bands:

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3400 - 3300	N-H Stretch	Primary Amine (-NH ₂)
3100 - 3000	C-H Stretch (sp ²)	Aromatic C-H
2980 - 2850	C-H Stretch (sp ³)	Alkyl C-H (Ethoxy group)
1620 - 1580	C=C and C=N Stretch	Quinoline Ring System
~1250	C-O Stretch (Aryl Ether)	Ar-O-CH ₂ (Ethoxy group)

UV-Visible Spectroscopy

Expertise & Causality: This technique confirms the presence and nature of the conjugated π -electron system (the chromophore). The quinoline ring system shows characteristic absorption bands in the UV region. The position and intensity of these bands can be subtly influenced by substituents like the amino and ethoxy groups.

Protocol: Chromophore Analysis by UV-Vis

- Instrumentation:
 - Dual-beam UV-Vis Spectrophotometer.
- Method:
 - Prepare a dilute solution (~10 µg/mL) of the sample in ethanol.
 - Use ethanol as the blank reference.
 - Scan the spectrum from 200 to 400 nm.
- Expected Result:
 - Maximum absorbance (λ_{max}) peaks are expected in the range of 240-260 nm and 320-350 nm, which are characteristic of the substituted quinoline.

Conclusion

The application of this multi-technique workflow, combining chromatography (HPLC) with a suite of spectroscopic methods (MS, NMR, FTIR, and UV-Vis), provides a rigorous and self-validating system for the complete characterization of **5-Ethoxyquinolin-8-amine**. By following the detailed protocols and understanding the rationale behind the methodological choices, researchers and quality control scientists can confidently establish the identity, purity, and structural integrity of the compound, ensuring the quality and reliability of their downstream research and development efforts.

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